3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(1-methylindol-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-21-11-15(14-5-3-4-6-16(14)21)18-19-17(20-23-18)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGXZHVWSYUKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction pathways can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The indole and oxadiazole rings play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Compound 19b: 3-(5-Phenylamino-[1,3,4]Oxadiazol-2-yl)-2-Methyl-1H-Indole ()
- Structural Differences: The oxadiazole ring is substituted with a phenylamino group instead of 4-methoxyphenyl. The indole has a methyl group at position 2 (vs. position 1 in the target compound).
- Physical Properties :
- Melting point: 248°C (lower than other analogues due to reduced symmetry and weaker intermolecular forces).
- Spectroscopic Data :
- IR: NH stretches at 3404 and 3179 cm⁻¹ (absent in the target compound due to the 1-methyl substitution on indole).
- $^1$H-NMR: Methyl group at δ2.52 (s), aromatic protons at δ6.33–7.78 (m).
- Synthesis : Microwave-assisted cyclization, yielding 87% efficiency.
Compound 21: 3-[(3-Methyl-4-Phenylhydrazono-5-Oxopyrazolin-1-yl)Carbonyl]-2-Methyl-1H-Indole ()
- Structural Differences :
- Contains a pyrazolone ring instead of oxadiazole.
- Additional carbonyl and hydrazone functionalities.
- Physical Properties :
- Melting point: 328°C (higher due to hydrogen bonding from NH and carbonyl groups).
- Spectroscopic Data :
- IR: Two carbonyl stretches at 1706 and 1664 cm⁻¹.
- $^13$C-NMR: Carbonyl carbons at δ152.13–159.83.
5-(1H-Indole-3-yl-Methyl)-1,3,4-Oxadiazole-2-Thiol ()
- Structural Differences :
- Oxadiazole linked to indole via a methylene bridge.
- Thiol (-SH) substituent on oxadiazole.
- Synthesis : Reflux with carbon disulfide and KOH, yielding thiol functionality.
3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Aniline (BB10-5940) ()
- Structural Differences :
- Aniline replaces the 1-methylindole core.
- Physical Properties :
- Molecular weight: 267.28 g/mol (lower than the target compound due to simpler structure).
- Applications : Marketed as a building block (MFCD06738194), suggesting utility in drug discovery.
Key Comparative Data Table
Discussion of Structural and Functional Trends
Biological Activity
The compound 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole is part of a class of chemical compounds known for their diverse biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antifungal properties, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C18H16N4O2
- Molecular Weight: 320.35 g/mol
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole moiety have been documented to exhibit a wide range of biological activities. Research indicates that this specific compound may possess significant anticancer properties, alongside potential antibacterial and antifungal effects.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazole exhibit promising cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies: A study reported that compounds similar to this compound demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .
- Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of histone deacetylases (HDACs) which are crucial in cancer progression .
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has also been explored:
- Activity Against Bacteria: Studies have indicated that certain oxadiazole derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 18 mm to 24 mm depending on the concentration .
Data Table: Biological Activity Summary
Case Studies
- Cytotoxicity Study : A comprehensive study evaluated various oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The study highlighted that modifications in the phenyl ring significantly influenced the biological activity, with certain substitutions leading to enhanced potency against MCF-7 cells .
- Antibacterial Evaluation : Another research focused on the antibacterial properties of oxadiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a strong correlation between structural modifications and antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole, and what critical reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example:
Oxadiazole ring formation : React 4-methoxybenzamide with hydroxylamine hydrochloride under reflux to generate the 1,2,4-oxadiazole precursor.
Indole coupling : Use a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 1-methylindole moiety to the oxadiazole core.
- Critical factors : Temperature control (80–100°C for oxadiazole formation), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly impact yield .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and HRMS .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key techniques :
- NMR spectroscopy : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) to verify substituent positions .
- X-ray crystallography : Resolve crystal packing and confirm the oxadiazole-indole dihedral angle (e.g., ~15° for planar bioactive conformers) .
- Mass spectrometry : Use HRMS to validate the molecular ion peak (e.g., m/z 335.12 for C₁₈H₁₅N₃O₂) .
Q. What preliminary biological screening data exist for this compound, and how are these assays designed?
- Anticancer assays : Test against human cancer cell lines (e.g., HepG2, MCF-7) using MTT assays (IC₅₀ ~30 μM) with cisplatin as a positive control .
- Antimicrobial screening : Evaluate via broth microdilution against E. coli and C. albicans (MIC ~25 μg/mL) .
- Mechanistic insights : Preliminary molecular docking suggests interaction with tubulin or topoisomerase II .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like regioisomeric oxadiazoles?
- Strategies :
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 6 hrs) and improves regioselectivity (>90% yield) .
- Protecting groups : Temporarily block the indole nitrogen with Boc to prevent undesired cyclization .
- Catalyst screening : Test PdCl₂(dppf) or NiCl₂(PCy₃)₂ for enhanced cross-coupling efficiency .
Q. How should researchers address contradictory data in reported biological activities (e.g., variable IC₅₀ values)?
- Troubleshooting steps :
Dose-response refinement : Use 8–10 concentration points (1–100 μM) to improve IC₅₀ accuracy .
Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., tubulin β-III) .
Solubility adjustments : Optimize DMSO concentration (<0.1% v/v) to avoid false negatives in cell-based assays .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to simulate interactions with EGFR (binding energy ≤ -8.5 kcal/mol) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2 Å) .
- ADMET prediction : SwissADME estimates moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk .
Q. How can structure-activity relationships (SAR) guide derivatization to enhance potency?
- Modification hotspots :
- Oxadiazole substituents : Replace 4-methoxyphenyl with 4-fluorophenyl to improve electron-withdrawing effects (IC₅₀ ↓ 40%) .
- Indole N-methylation : Retain to prevent metabolic oxidation (compare with 1H-indole analogs) .
Q. What methodologies assess pharmacokinetic parameters like solubility and metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
